
1-(4-Amino-5-methyl-1H-pyrazol-1-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Amino-5-methyl-1H-pyrazol-1-yl)propan-2-ol is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of an amino group at the 4-position and a methyl group at the 5-position of the pyrazole ring, along with a propan-2-ol moiety attached to the nitrogen atom at the 1-position. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research .
Preparation Methods
The synthesis of 1-(4-Amino-5-methyl-1H-pyrazol-1-yl)propan-2-ol can be achieved through various synthetic routes. One common method involves the reaction of 4-amino-5-methylpyrazole with propylene oxide under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 4-amino-5-methylpyrazole and propylene oxide.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, at a temperature range of 50-70°C.
Procedure: The 4-amino-5-methylpyrazole is dissolved in a suitable solvent, such as ethanol or methanol. Propylene oxide is then added dropwise to the solution while maintaining the temperature. The reaction mixture is stirred for several hours until the reaction is complete.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
1-(4-Amino-5-methyl-1H-pyrazol-1-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the propan-2-ol moiety can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly the reduction of the pyrazole ring, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group at the 4-position can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents such as alkyl halides or acyl chlorides.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Scientific Research Applications
1-(4-Amino-5-methyl-1H-pyrazol-1-yl)propan-2-ol has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of various pharmaceutical agents, particularly those with anti-inflammatory, analgesic, and antimicrobial properties.
Biological Studies: It is employed in biological studies to investigate its effects on different biological pathways and its potential as a therapeutic agent.
Chemical Research: The compound is used in chemical research to study the reactivity and properties of pyrazole derivatives, as well as to develop new synthetic methodologies.
Industrial Applications: It finds applications in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 1-(4-Amino-5-methyl-1H-pyrazol-1-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The amino group and the pyrazole ring play crucial roles in its biological activity. The compound can act as an enzyme inhibitor, receptor agonist, or antagonist, depending on the specific target. It may also interact with nucleic acids, proteins, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
1-(4-Amino-5-methyl-1H-pyrazol-1-yl)propan-2-ol can be compared with other similar compounds, such as:
1-(4-Amino-1H-pyrazol-1-yl)propan-2-ol: Lacks the methyl group at the 5-position, which may affect its reactivity and biological activity.
1-(4-Amino-3-methyl-1H-pyrazol-1-yl)propan-2-ol: The methyl group is at the 3-position instead of the 5-position, leading to different steric and electronic effects.
1-(4-Amino-5-methyl-1H-pyrazol-1-yl)ethanol: Contains an ethanol moiety instead of propan-2-ol, which may influence its solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both an amino group and a propan-2-ol moiety, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C7H13N3O |
|---|---|
Molecular Weight |
155.20 g/mol |
IUPAC Name |
1-(4-amino-5-methylpyrazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C7H13N3O/c1-5(11)4-10-6(2)7(8)3-9-10/h3,5,11H,4,8H2,1-2H3 |
InChI Key |
DTVURPUNLBOXJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1CC(C)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


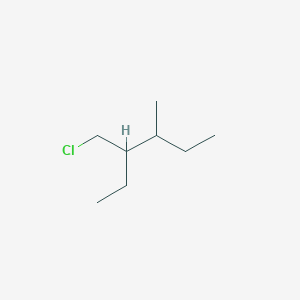
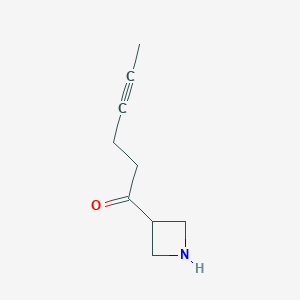

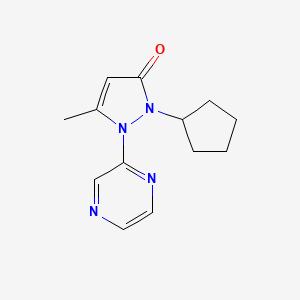
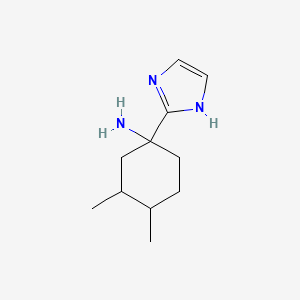

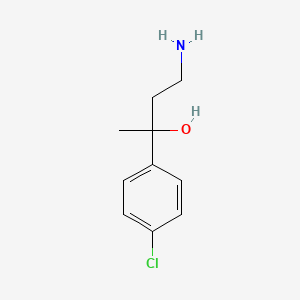
![Ethyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate 6,6-dioxide](/img/structure/B13170122.png)

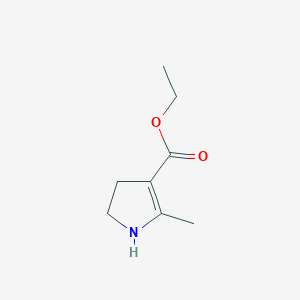
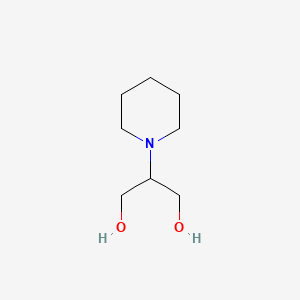

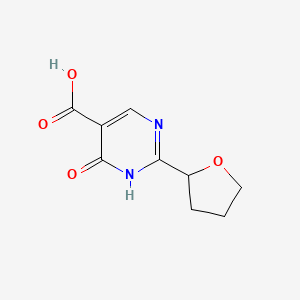
![1-[(2S)-pyrrolidin-2-yl]pentan-1-one](/img/structure/B13170174.png)
